

An In-depth Technical Guide to the Synthesis of 2-(Diphenylphosphino)ethylamine

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Compound of Interest

Compound Name: 2-(Diphenylphosphino)ethylamine

Cat. No.: B1207392

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This technical guide provides a comprehensive overview of the synthesis of **2-(Diphenylphosphino)ethylamine**, a crucial bidentate P,N-ligand extensively used in coordination chemistry and catalysis. The document details a reliable synthetic protocol, presents key reaction data in a structured format, and illustrates the synthetic workflow for clarity.

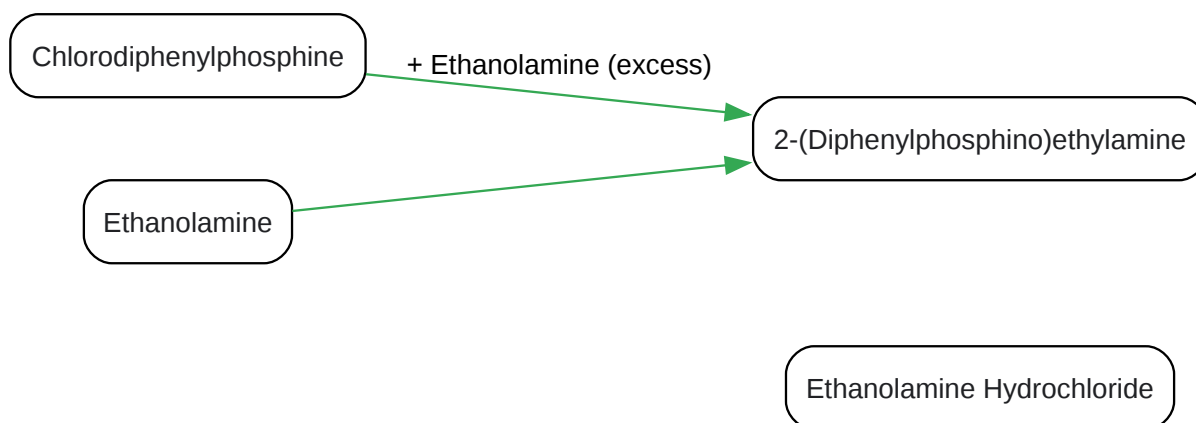
Introduction

2-(Diphenylphosphino)ethylamine, also known as (2-aminoethyl)diphenylphosphine, is a versatile ligand in organometallic chemistry and homogeneous catalysis. Its unique structure, featuring both a soft phosphine and a hard amine donor group, allows it to form stable complexes with a variety of transition metals. These complexes have shown significant catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. This guide focuses on a common and effective method for its preparation: the reaction of chlorodiphenylphosphine with ethanolamine.

Synthetic Protocol

The synthesis of **2-(Diphenylphosphino)ethylamine** is typically achieved through the nucleophilic substitution reaction between chlorodiphenylphosphine and an excess of ethanolamine. The ethanolamine serves as both the nucleophile and the acid scavenger for the hydrogen chloride byproduct.

Reaction Scheme:



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Figure 1: Reaction scheme for the synthesis of **2-(Diphenylphosphino)ethylamine**.

Experimental Procedure

The following protocol is a representative method for the synthesis of **2-(Diphenylphosphino)ethylamine**.

Materials and Equipment:

- Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
- Schlenk line or similar inert atmosphere setup.
- Anhydrous toluene.
- Chlorodiphenylphosphine.
- Ethanolamine.
- Standard laboratory glassware for work-up and purification.

Procedure:

- **Reaction Setup:** A 500 mL three-necked round-bottom flask is charged with a solution of ethanolamine (e.g., 12.2 g, 0.2 mol) in anhydrous toluene (200 mL) under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
- **Addition of Chlorodiphenylphosphine:** A solution of chlorodiphenylphosphine (e.g., 22.06 g, 0.1 mol) in anhydrous toluene (50 mL) is added dropwise to the stirred ethanolamine solution over a period of 1 hour, maintaining the temperature at 0 °C. A white precipitate of ethanolamine hydrochloride will form.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.
- **Work-up:** The reaction mixture is cooled to room temperature, and the precipitated ethanolamine hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with anhydrous toluene.
- **Purification:** The combined filtrate and washings are concentrated under reduced pressure to yield a crude oil. The product is then purified by vacuum distillation.

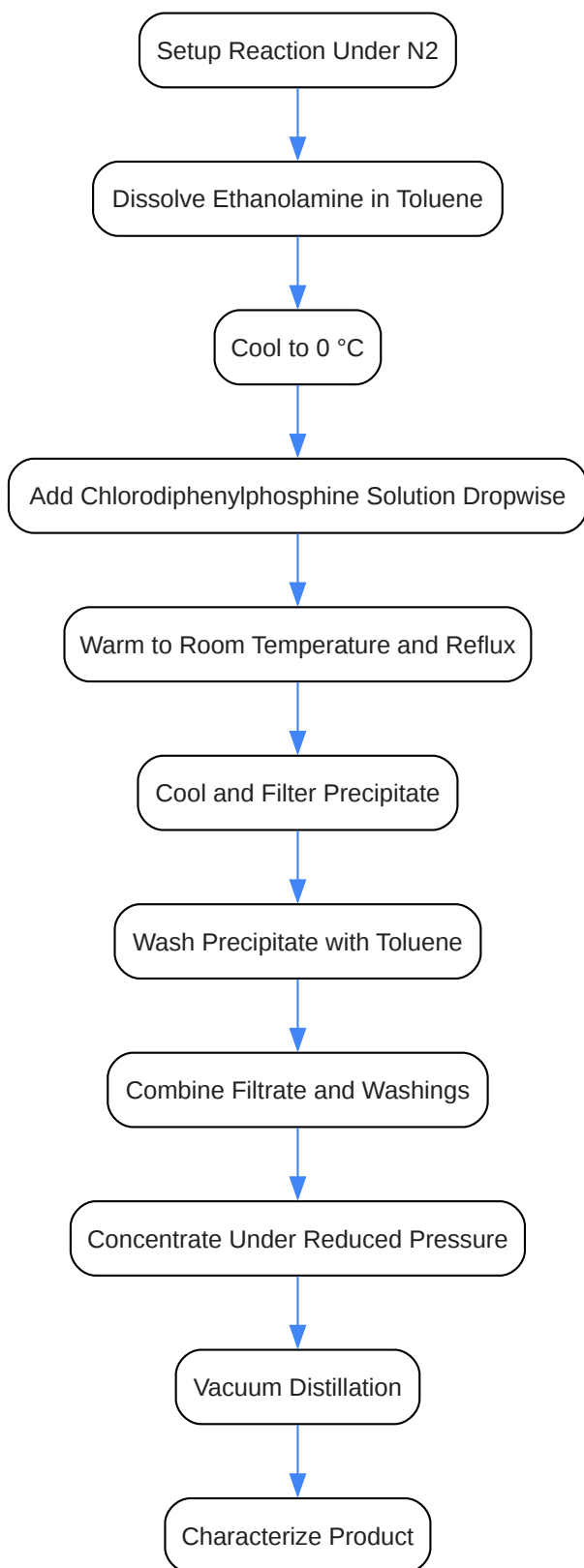
Data Presentation

The following table summarizes typical quantitative data for the synthesis of **2-(Diphenylphosphino)ethylamine**.

Parameter	Value
Reactants	
Chlorodiphenylphosphine	22.06 g (0.1 mol)
Ethanolamine	12.2 g (0.2 mol)
Anhydrous Toluene (solvent)	250 mL
Reaction Conditions	
Initial Temperature	0 °C
Reaction Temperature	Reflux (approx. 111 °C)
Reaction Time	2 hours
Product	
Theoretical Yield	22.93 g
Typical Actual Yield	18.3 - 20.6 g (80-90%)
Appearance	Colorless to pale yellow oil
Boiling Point	165-170 °C at 0.5 mmHg
Spectroscopic Data	
³¹ P NMR (CDCl ₃)	δ -19.5 ppm (s)
¹ H NMR (CDCl ₃)	δ 7.50-7.30 (m, 10H, P(C ₆ H ₅) ₂), 2.85 (t, 2H, CH ₂ N), 2.25 (t, 2H, PCH ₂), 1.55 (s, 2H, NH ₂)

Experimental Workflow

The overall experimental workflow for the synthesis and purification of **2-(Diphenylphosphino)ethylamine** is depicted below.



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